

Comparative Analysis of MRT-83 Binding Affinity to the Smoothened Receptor

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This guide provides a detailed comparison of the binding affinity of **MRT-83**, a potent Smoothened (Smo) receptor antagonist, with other known inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **MRT-83**'s performance.

The Smoothened receptor is a critical component of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the formation of various cancers.[2] MRT-83 functions by antagonizing the Smoothened receptor, thereby inhibiting the downstream signaling cascade. [1]

Quantitative Comparison of Smoothened Inhibitor Affinities

The binding affinity and functional inhibition of Smoothened antagonists are commonly quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following table summarizes these values for **MRT-83** and a selection of other well-characterized Smo inhibitors. Lower values typically indicate higher potency.



Compound	Assay Type	Target Species	IC50 / Kd (nM)	Reference
MRT-83	ShhN-induced GCP Proliferation	Rat	~3	[1][3]
SAG-induced GCP Proliferation	Rat	~6		
BODIPY- Cyclopamine Binding	Human	4.6		
BODIPY- Cyclopamine Binding	Mouse	14	_	
Shh-light2 Reporter Assay	Human	15	_	
MRT-92	Gli-luciferase Reporter Assay	Not Specified	2.8	
[³H]MRT-92 Binding Assay (Kd)	Human	0.3		
Vismodegib (GDC-0449)	Hh Cell-Based Assay	Not Specified	Comparable to MRT-83	
Sonidegib (LDE- 225)	Binding Assay	Mouse	1.3	_
Binding Assay	Human	2.5		_
Cyclopamine	Hh Cell-Based Assay	Not Specified	46	
BMS-833923 (XL-139)	BODIPY- Cyclopamine Binding	Not Specified	21	_



Glasdegib (PF- 04449913)	Binding Assay	Human	4
SANT-1	Binding Assay (Kd)	Not Specified	1.2
Functional Assay	Not Specified	20	

Hedgehog Signaling Pathway and MRT-83 Mechanism of Action

The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the 12-transmembrane protein Patched (PTCH). In its unbound state, PTCH actively suppresses the activity of the seven-transmembrane protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to become active and transduce the signal. This leads to the activation and nuclear translocation of the Gli family of transcription factors, which regulate the expression of Hh target genes. MRT-83 exerts its inhibitory effect by binding directly to the Smoothened receptor, preventing its activation and halting the downstream signaling cascade.

Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Protocols

The binding affinity and functional inhibition data presented in this guide were primarily determined using radioligand binding assays and cell-based reporter gene assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (e.g., **MRT-83**) to displace a radiolabeled ligand from the Smoothened receptor.

- Objective: To determine the binding affinity (Ki or IC50) of an unlabeled compound by competing against a known radiolabeled ligand.
- Materials:

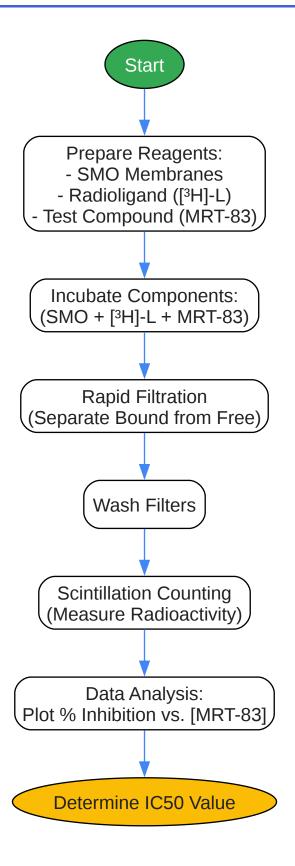


- Cell membranes prepared from a cell line overexpressing the human Smoothened receptor (e.g., HEK-hSmo).
- Radioligand (e.g., [3H]-Cyclopamine or [3H]MRT-92).
- Unlabeled test compound (MRT-83).
- Binding buffer and wash buffer.
- Glass fiber filters and a filtration apparatus.
- Scintillation counter.

Protocol:

- Cell membranes expressing SMO are incubated with a fixed concentration of the radioligand.
- Varying concentrations of the unlabeled test compound (MRT-83) are added to compete for binding to the receptor.
- Control wells are included to determine total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).
- The mixture is incubated to allow binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Specific binding is calculated by subtracting non-specific binding from total binding. The
 data is then plotted to determine the IC50 value, which is the concentration of MRT-83 that
 displaces 50% of the specific binding of the radioligand.





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